4-Ethylcyclohexanamine

Description

BenchChem offers high-quality 4-Ethylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

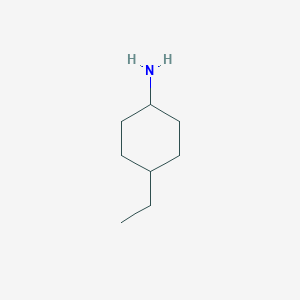

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCKANHUYSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946572 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23775-39-5, 42195-97-1 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylcyclohexanamine: Chemical Properties, Structure, and Synthesis

This guide provides a comprehensive technical overview of 4-Ethylcyclohexanamine, a substituted cyclohexane derivative with significant relevance in organic synthesis and as a structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, stereochemistry, synthesis, and potential applications.

Introduction and Significance

4-Ethylcyclohexanamine (C₈H₁₇N) is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and an amine functionality at the 1 and 4 positions, respectively.[1] The presence of these two substituents gives rise to geometric isomerism (cis and trans), with each isomer possessing a unique three-dimensional structure and conformational landscape that dictates its reactivity and potential biological interactions. The cyclohexylamine scaffold is a prevalent feature in many pharmacologically active compounds, making a thorough understanding of derivatives like 4-Ethylcyclohexanamine crucial for the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

4-Ethylcyclohexanamine typically presents as a colorless to pale yellow liquid or solid.[2] Its amine group imparts basic properties and allows for moderate solubility in polar solvents, while the ethyl group and cyclohexane ring contribute to its hydrophobic character.[2]

Table 1: Physicochemical Properties of 4-Ethylcyclohexanamine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [2][3] |

| Molecular Weight | 127.23 g/mol | [3] |

| CAS Number | 42195-97-1 (cis- and trans- mixture) | [2][3] |

| 23775-39-5 | [3] | |

| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [4] |

| Density | 0.86 g/cm³ | [4] |

| Flash Point | 36.4 ± 9.7 °C | [4] |

| pKa (Predicted) | 10.58 ± 0.70 | [4] |

Stereochemistry and Conformational Analysis

The tetrahedral geometry of the sp³-hybridized carbon atoms in the cyclohexane ring results in a non-planar, puckered structure. The most stable conformation is the "chair" form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering the hydrogen atoms on adjacent carbons.

In a substituted cyclohexane like 4-Ethylcyclohexanamine, the ethyl and amino groups can occupy two distinct positions on the chair conformer: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The interconversion between two chair conformations, known as a "ring flip," causes axial substituents to become equatorial and vice versa.

The steric bulk of a substituent determines its preferred orientation. Larger groups experience significant steric hindrance (1,3-diaxial interactions) when in the axial position. Consequently, the chair conformation where the bulkier substituent is in the equatorial position is energetically favored and more stable.

For trans-4-Ethylcyclohexanamine , the most stable conformation has both the ethyl and amino groups in the equatorial position (diequatorial), minimizing steric strain. In the ring-flipped conformer, both groups would be in the sterically hindered axial positions (diaxial), making it significantly less stable.

For cis-4-Ethylcyclohexanamine , one substituent must be axial while the other is equatorial. The A-value (a measure of the energy difference between the axial and equatorial conformer for a monosubstituted cyclohexane) for an ethyl group (~1.75 kcal/mol) is slightly larger than that for an amino group (~1.4-1.6 kcal/mol). Therefore, the conformer with the ethyl group in the equatorial position and the amino group in the axial position is predicted to be marginally more stable.

Spectroscopic Characterization

While publicly available, detailed spectra for 4-Ethylcyclohexanamine are limited, its structural features allow for the prediction of key spectroscopic signatures.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the amino group (C1-H), multiplets for the methylene and methyl protons of the ethyl group, and a broad singlet for the amine protons (NH₂), which can exchange with D₂O.

-

¹³C NMR Spectroscopy : Due to the symmetry in the trans isomer (with both groups equatorial), four distinct carbon signals are expected. The cis isomer, being less symmetric, would likely exhibit eight unique carbon signals. The carbons attached to the nitrogen and the ethyl group would appear in characteristic chemical shift regions.

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature N-H stretching vibrations in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the cyclohexane ring.

Synthesis Protocols

Several reliable methods exist for the synthesis of 4-Ethylcyclohexanamine. The two most common and versatile approaches are the reductive amination of 4-ethylcyclohexanone and the catalytic hydrogenation of 4-ethylaniline.

Protocol 1: Reductive Amination of 4-Ethylcyclohexanone

This method is a cornerstone of amine synthesis due to its efficiency and the ready availability of ketone precursors.[5] The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq.) in an appropriate solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 5-10 eq.).

-

Imine Formation: Add a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq.), to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. These mild reducing agents are selective for the imine over the ketone.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of aqueous NaOH (1M).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.

Causality Insight: The choice of a mild reducing agent like NaBH₃CN is critical. It is stable under the slightly acidic conditions that favor imine formation but is potent enough to reduce the C=N double bond. Stronger reducing agents like NaBH₄ could prematurely reduce the starting ketone.

Protocol 2: Catalytic Hydrogenation of 4-Ethylaniline

This method involves the reduction of the aromatic ring of 4-ethylaniline to the corresponding cyclohexane ring. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, charge a solution of 4-ethylaniline (1.0 eq.) in a suitable solvent, typically ethanol or a mixture of ethanol and acetic acid.

-

Catalyst Addition: Add a hydrogenation catalyst, such as rhodium on carbon (Rh/C, 5 mol%) or ruthenium(IV) oxide (RuO₂, 5-10 mol%). Rhodium catalysts are often preferred for their high activity in reducing aromatic rings under milder conditions compared to other catalysts.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 500-1500 psi). Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Reaction Monitoring and Workup: Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure. The resulting residue can be purified by distillation to yield 4-ethylcyclohexanamine as a mixture of cis and trans isomers.

Causality Insight: The addition of an acid like acetic acid can enhance the rate of hydrogenation by protonating the aniline, making the aromatic ring more electron-deficient and thus more susceptible to reduction. The choice of catalyst (Rh vs. Ru) and solvent can influence the cis/trans ratio of the final product.

Applications in Medicinal Chemistry and Drug Development

The 4-substituted cyclohexylamine framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The trans-isomer, in particular, is a crucial component in several active pharmaceutical ingredients.

A prominent example is the antipsychotic drug Cariprazine , which is used to treat schizophrenia and bipolar disorder. Cariprazine contains a trans-4-substituted cyclohexane-1-amine core, highlighting the importance of stereochemically pure intermediates in drug synthesis.[7] The development of efficient, stereoselective syntheses for trans-4-substituted cyclohexylamines is therefore an active area of research, with biocatalytic methods using transaminases showing promise for producing the desired trans-isomer with high diastereomeric excess.[7]

Furthermore, derivatives of 4-aminocyclohexane have been investigated for a range of biological activities, including analgesic properties.[8] The rigid, three-dimensional structure of the cyclohexane ring provides a well-defined scaffold for orienting functional groups in space, which is essential for specific interactions with protein binding sites. 4-Ethylcyclohexanamine, therefore, serves as a valuable building block for generating libraries of compounds for high-throughput screening in the discovery of new drug candidates.

Safety and Handling

4-Ethylcyclohexanamine is classified as an irritant and is corrosive.[4] It is harmful if swallowed.[3] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Ethylcyclohexanamine is a versatile chemical intermediate with a rich stereochemistry that makes it a valuable building block in organic synthesis and drug discovery. A thorough understanding of its conformational preferences, coupled with robust synthetic protocols, enables its effective use in the creation of complex molecules with potential therapeutic applications. As the demand for stereochemically pure and complex drug candidates grows, the importance of well-characterized scaffolds like 4-ethylcyclohexanamine will continue to increase.

References

-

PubChem. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819. [Link]

-

P&S Chemicals. Product information, 4-Ethylcyclohexanamine. [Link]

-

Horváth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]

- Google Patents. Catalytic hydrogenation of aromatic amines and 4, 4'-methylenedianiline.

-

Visual Learners. Predicting Most stable chair conformation of cis-4-Ethylcyclohexanol. [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- Google Patents. Preparation method of cis-4-methylcyclohexylamine.

-

NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]

- Google Patents.

-

ResearchGate. Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. [Link]

-

ResearchGate. Reaction progress of 4-ethylacetophenone reduction. [Link]

-

ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

Visual Learners. How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. [Link]

-

NIST WebBook. Cyclohexanone, 4-ethyl-. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

-

P&S Chemicals. Product information, 4-Ethylcyclohexanamine. [Link]

-

PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

- Google Patents.

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

PubChem. 4'-Ethylacetophenone | C10H12O | CID 13642. [Link]

-

PubChem. 4-Ethylaniline | C8H11N | CID 11504. [Link]

-

NIST WebBook. Cyclohexylamine. [Link]

-

PMC. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

-

ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethylcyclohexanamine CAS number and physical data

An In-depth Technical Guide to 4-Ethylcyclohexanamine

Introduction

4-Ethylcyclohexanamine is an organic compound featuring a cyclohexane ring substituted with both an ethyl group and an amine group.[1] This structure makes it a valuable intermediate in organic synthesis and the chemical industry.[1] The presence of the amine group confers basic properties to the molecule, enabling its participation in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of its chemical identity, physical properties, potential synthetic routes, analytical methodologies, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Chemical Identity and Physical Properties

4-Ethylcyclohexanamine is identified by several CAS numbers, which may refer to specific isomers or, more commonly, a mixture of cis and trans isomers. The most frequently cited CAS numbers are 42195-97-1 and 23775-39-5 .[1][2][3][4]

Synonyms: 4-Ethylcyclohexylamine, 4-Ethylcyclohexan-1-amine, (4-ethylcyclohexyl)amine.[1][2][3]

Chemical Structure

The fundamental structure consists of a cyclohexane core with an ethyl group and an amino group attached to the ring.

Caption: Chemical structure of 4-Ethylcyclohexanamine.

Physicochemical Data

The properties of 4-ethylcyclohexanamine are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] Its amine functionality allows for moderate solubility in polar solvents, while the cyclohexane backbone contributes to its hydrophobic character.[1]

| Property | Value | Source(s) |

| CAS Number | 42195-97-1 (mixture), 23775-39-5 | [1][3][5] |

| Molecular Formula | C₈H₁₇N | [1][3][5] |

| Molecular Weight | 127.23 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid or solid | [1] |

| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [5] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 36.4 ± 9.7 °C | [5] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [5] |

| pKa | 10.58 ± 0.70 (Predicted) | [6] |

| LogP | 2.42 | [5] |

| Refractive Index | 1.448 | [5] |

| SMILES | CCC1CCC(CC1)N | [1][4] |

| InChI | InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | [1] |

Part 2: Synthesis and Analytical Methodologies

Synthesis Pathways

The synthesis of 4-ethylcyclohexanamine, like other cyclic amines, can be approached through several established organic chemistry reactions. A prevalent method is the reductive amination of the corresponding ketone, 4-ethylcyclohexanone. This process involves the reaction of the ketone with an amine source, typically ammonia, followed by reduction.

Catalytic hydrogenation is a common technique for the reduction step, employing catalysts such as platinum, palladium, or Raney Nickel.[7] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical as it can influence the stereoselectivity of the product, yielding different ratios of cis and trans isomers.[7]

An alternative, though less direct, approach involves the Curtius or a related rearrangement reaction starting from 4-ethylcyclohexanecarboxylic acid.[8] This method transforms the carboxylic acid into an isocyanate intermediate, which is then hydrolyzed to yield the primary amine.[8]

Caption: General workflow for synthesis via reductive amination.

Analytical Methodologies

The characterization and purity assessment of 4-ethylcyclohexanamine require robust analytical techniques. The choice of method is often dictated by the compound's physical properties, such as its volatility and lack of a strong UV chromophore.

1. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds like 4-ethylcyclohexanamine. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification and quantification.

-

Causality of Method Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. The amine functionality can sometimes lead to peak tailing on standard non-polar columns due to interactions with active sites. Using a column designed for amines or derivatizing the amine can mitigate this issue.[9]

-

Self-Validating Protocol: A typical GC-MS protocol would involve:

-

Sample Preparation: Dilution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Introduction of a small volume (e.g., 1 µL) into the GC inlet.

-

Separation: Use of a capillary column (e.g., DB-5ms or a wax column) with a temperature gradient to separate the analyte from impurities.

-

Detection: Mass spectrometry detection, scanning a relevant mass range to identify the molecular ion (m/z 127) and characteristic fragment ions.

-

2. High-Performance Liquid Chromatography (HPLC): Direct analysis by HPLC with UV detection is challenging due to the absence of a significant chromophore in the molecule.[9]

-

Overcoming Limitations:

-

Derivatization: Reacting the amine with a labeling agent (e.g., dansyl chloride) to introduce a fluorescent or UV-active group.

-

Universal Detectors: Employing detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which do not rely on chromophores.[9]

-

3. Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Can confirm the presence of the N-H bonds of the primary amine (typically appearing as a doublet around 3300-3400 cm⁻¹) and C-H bonds of the alkyl structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of cis and trans isomers and the confirmation of the overall chemical structure.[4]

Sources

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-ETHYL-CYCLOHEXYLAMINE | 23775-39-5 [chemicalbook.com]

- 4. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]

- 6. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 7. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Ethylcyclohexanamine from Ethylcyclohexane

Executive Summary

4-Ethylcyclohexanamine is a substituted primary amine that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its synthesis from the saturated hydrocarbon ethylcyclohexane presents a significant chemical challenge due to the inherent inertness of alkane C-H bonds.[3][4] This guide provides a comprehensive technical overview of plausible synthetic strategies, designed for researchers, chemists, and drug development professionals. We will dissect two primary multi-step pathways, critically evaluating the causality behind experimental choices and providing detailed, field-proven protocols. The first pathway explores a direct functionalization approach via vapor-phase nitration followed by reduction . The second, more versatile pathway involves the synthesis of a key 4-ethylcyclohexanone intermediate and its subsequent reductive amination . This document emphasizes the underlying chemical principles, addresses the critical challenges of regioselectivity, and offers validated methodologies to empower researchers in their synthetic endeavors.

Introduction: The Challenge of Selective Alkane Functionalization

The conversion of a simple, unactivated alkane like ethylcyclohexane into a specific, functionalized amine is a quintessential problem in modern organic synthesis. Ethylcyclohexane is a stable cyclic hydrocarbon with primary, secondary, and tertiary C-H bonds, none of which are predisposed to selective chemical transformation under mild conditions.[5] Therefore, any successful synthesis must employ a robust strategy to overcome this lack of reactivity and direct the installation of a nitrogen-containing functional group to the C4 position of the cyclohexane ring.

This guide will explore two distinct, logical approaches to achieve this transformation. Each pathway is broken down into a series of validated chemical steps, with an emphasis on the mechanistic rationale and practical execution.

Pathway I: Synthesis via Ring Nitration and Subsequent Reduction

This strategy hinges on the direct functionalization of the ethylcyclohexane starting material by introducing a nitro group, which then serves as a precursor to the desired amine. While direct, this pathway's primary challenge lies in controlling the position of the initial nitration step.

Strategic Overview & Workflow

The logic of this pathway is to introduce a functional handle onto the alkane backbone in the first step, which can then be chemically converted to the target amine. The process involves three core stages: nitration, isomer separation, and reduction.

Caption: Workflow for the Nitration-Reduction Pathway.

Step 1: Vapor-Phase Nitration of Ethylcyclohexane

The introduction of a nitro group onto an alkane is typically achieved under harsh conditions, such as high-temperature, vapor-phase nitration.[6]

Causality & Mechanism: This reaction does not proceed via the electrophilic substitution common to aromatic compounds. Instead, it follows a free-radical mechanism.[7] At high temperatures, the nitrating agent (e.g., nitric acid or nitrogen dioxide) generates nitrogen dioxide radicals (•NO₂). A •NO₂ radical abstracts a hydrogen atom from the ethylcyclohexane ring, generating an ethylcyclohexyl radical (•C₈H₁₅) and nitrous acid (HNO₂).[8] The ethylcyclohexyl radical then rapidly combines with another •NO₂ radical to form the nitroalkane product.

The Critical Challenge of Regioselectivity: Free-radical attack on the ethylcyclohexane ring is not highly selective. The relative reactivity of C-H bonds is tertiary > secondary > primary, but the statistical abundance of secondary hydrogens on the ring leads to a complex mixture of products. This process will inevitably yield 1-, 2-, 3-, and 4-ethyl-nitrocyclohexane isomers, which must be separated in a subsequent step.

Experimental Protocol: Vapor-Phase Nitration (Adapted from processes for cyclohexane nitration[6])

-

System Setup: Construct a vertical tube reactor made of corrosion-resistant material (e.g., stainless steel) packed with an inert material like glass beads to ensure efficient heat transfer. The reactor must be equipped with precise temperature controls and separate inlet ports for the hydrocarbon and the nitrating agent.

-

Reagent Preparation: Prepare a molar excess of ethylcyclohexane relative to the nitrating agent (e.g., a 4:1 molar ratio of cyclohexane to nitric acid is considered explosion-safe for single-stage processes).[6]

-

Reaction Execution:

-

Heat the reactor to the target temperature range, typically between 250°C and 375°C.[6]

-

Introduce ethylcyclohexane vapor and the nitrating agent (e.g., 70% aqueous nitric acid vapor) into the reactor simultaneously through separate pre-heaters.

-

Maintain a controlled residence time within the reactor (typically a few seconds to minutes) to maximize the yield of the mononitrated product and minimize side reactions.

-

Intense agitation or mixing within the reactor is crucial to maintain a minimal temperature gradient (e.g., within 5°C), which suppresses byproduct formation.[6]

-

-

Work-up and Isolation:

-

Rapidly cool the effluent gas stream to condense the products.

-

Wash the organic condensate with water to remove unreacted acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate and remove any unreacted ethylcyclohexane via distillation. The remaining liquid is the mixture of nitro-isomers.

-

Step 2: Isolation of 4-Ethyl-nitrocyclohexane

The successful synthesis of the target molecule via this pathway is contingent on the efficient separation of the desired 4-ethyl-nitrocyclohexane isomer from the product mixture. This is typically achieved using high-performance fractional distillation under reduced pressure to prevent decomposition. The separation relies on the subtle differences in the boiling points of the constitutional isomers. Alternatively, preparative-scale column chromatography can be employed for a more precise separation.

Step 3: Reduction of 4-Nitroethylcyclohexane

The conversion of the nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis.[9] Several robust methods are available.

Methodologies:

-

Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. The nitro compound is hydrogenated using H₂ gas in the presence of a metal catalyst.[10][11]

-

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[12]

Experimental Protocol: Catalytic Hydrogenation

-

System Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the isolated 4-ethyl-nitrocyclohexane.

-

Solvent and Catalyst: Dissolve the starting material in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% relative to the substrate).

-

Reaction Execution:

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar).

-

Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

-

Work-up and Isolation:

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-ethylcyclohexanamine.

-

Purify the product via distillation if necessary.

-

| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Metal-Acid Reduction (Sn/HCl) |

| Reagents | H₂ gas, Pd/C catalyst, Solvent (EtOH) | Granulated Tin (Sn), conc. HCl |

| Conditions | 25-50°C, 1-5 bar H₂ | Reflux |

| Typical Yield | >90% | 70-90% |

| Pros | High yield, clean reaction, easy work-up | Inexpensive reagents, robust |

| Cons | Requires specialized H₂ pressure equipment | Requires stoichiometric metal, acidic work-up |

Pathway II: Synthesis via Reductive Amination of 4-Ethylcyclohexanone

This alternative pathway is one of the most powerful and widely used methods for synthesizing amines.[13] It involves the conversion of a ketone to an amine in a single pot. While the synthesis of the 4-ethylcyclohexanone precursor from ethylcyclohexane is non-trivial, this route is exceptionally efficient if the ketone is accessible.

Strategic Overview & Workflow

The strategy here is to first establish the correct oxidation state at the C4 position (a ketone) and then use this carbonyl functionality as an electrophilic handle to install the amine group.

Caption: Workflow for the Oxidation-Reductive Amination Pathway.

Step 1: Synthesis of 4-Ethylcyclohexanone

The key precursor for this pathway is 4-ethylcyclohexanone.[14][15][16] While its synthesis from ethylcyclohexane is hampered by the same selectivity issues discussed previously, it can be readily prepared by the oxidation of 4-ethylcyclohexanol, which could be isolated from a non-selective oxidation of the parent alkane.[17]

Experimental Protocol: Oxidation of 4-Ethylcyclohexanol

-

System Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add a solution of 4-ethylcyclohexanol (1.0 equivalent) in DCM to the stirring suspension of PCC.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Work-up and Isolation:

-

Dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel to remove the chromium byproducts.

-

Wash the silica plug thoroughly with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-ethylcyclohexanone.

-

Step 2: Reductive Amination of 4-Ethylcyclohexanone

This powerful one-pot reaction converts the ketone directly into the primary amine.

Causality & Mechanism: The reaction proceeds through two key stages. First, the ketone (4-ethylcyclohexanone) reacts with an amine source (ammonia) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (or the corresponding iminium ion under acidic conditions). In the second stage, a reducing agent present in the same pot reduces the C=N double bond of the imine to the C-N single bond of the final amine product.[18]

Choice of Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose as it is less reactive than other borohydrides and performs well under the mildly acidic conditions that favor imine formation.[13][19]

Experimental Protocol: Reductive Amination with NaBH(OAc)₃ (Adapted from general protocols for reductive amination[19])

-

System Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of 4-ethylcyclohexanone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 2.0-3.0 eq).

-

Iminium Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

-

Work-up and Isolation:

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer several times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to give the crude amine.

-

Purify by distillation or chromatography as needed.

-

| Parameter | NaBH(OAc)₃ (STAB) | Catalytic Hydrogenation (H₂/Raney Ni) |

| Reagents | NH₃, Acetic Acid, NaBH(OAc)₃, DCM | NH₃, H₂, Raney Ni, MeOH |

| Conditions | Room Temperature | Elevated Temp & Pressure (e.g., 80°C, 50 bar) |

| Selectivity | Excellent for imine vs. ketone | Can reduce ketone if imine formation is slow |

| Pros | Mild conditions, high selectivity, operational simplicity | Good for large scale, inexpensive H₂ |

| Cons | Stoichiometric, more expensive hydride reagent | Requires high-pressure equipment |

Conclusion and Future Outlook

The synthesis of 4-ethylcyclohexanamine from the parent alkane, ethylcyclohexane, is a challenging but feasible endeavor that highlights fundamental principles of synthetic strategy. The Nitration-Reduction Pathway offers a direct, albeit non-selective, route that necessitates a difficult isomer separation. In contrast, the Reductive Amination Pathway stands as the more elegant and efficient method for the final amine-forming step, delivering high yields under mild conditions.

For the practicing scientist, the critical takeaway is that the primary synthetic hurdle is the initial, selective functionalization of the inert ethylcyclohexane. Therefore, the most effective overall strategy involves identifying a method to produce the 4-ethylcyclohexanone intermediate. Once this key ketone is in hand, its conversion to 4-ethylcyclohexanamine via reductive amination is a robust, reliable, and highly recommended procedure for professionals in drug discovery and chemical development.

References

-

Filo. (2024, May 23). Describe how 1-ethylcyclohexanol can be prepared from cyclohexane. Link

-

Wikipedia. Cyclohexylamine. Link

-

ChemicalBook. Cyclohexylamine synthesis. Link

-

NIH. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Link

-

MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Link

-

ACS Publications. (2020, March 11). Amination Reaction of Cyclohexanol over a Commercial Ni-Based Catalyst, Part I: Influence of Operating Conditions. Link

-

Ataman Kimya. CYCLOHEXYLAMINE. Link

-

ResearchGate. (2018). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. Link

-

Henan Haofei Chemical Co.,Ltd. (2018, March 16). There are two main ways to produce cyclohexylamine. Link

-

BDMAEE. (2024, December 20). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Link

-

ResearchGate. Possible reaction route of amination of cyclohexanone with ammonia. Link

-

ChemicalBook. 4-Ethylcyclohexanone synthesis. Link

-

BenchChem. (2025). Application Note: Reduction of 1,1-Dimethyl-4-nitrocyclohexane to 4,4-Dimethylcyclohexan-1-amine. Link

-

Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Link

-

CIA. THE MECHANISM OF OXIDATION AND NITRATION OF CYCLOHEXANE WITH NITRIC ACID AND OXIDES OF NITROGEN. I. Link

-

ResearchGate. (2023, March 3). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Link

- Serna, P., et al. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles.

-

MDPI. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Link

-

ResearchGate. Preparation of 4‐substituted cyclohexylamines. Link

-

ResearchGate. Effects of nitric acid concentration on nitration of cyclohexane. Link

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

ChemicalBook. 4-Ethylcyclohexanone CAS#: 5441-51-0. Link

-

Pearson+. How can 1-ethylcyclohexanol be prepared, starting with ethynylcyclohexane?. Link

-

Google Patents. Method for producing 4-substituted cis-cyclohexylamine. Link

-

NIH. (2021). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Link

-

BenchChem. (2025). Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. Link

-

ChemBK. (2024, April 10). 4-Ethylcyclohexanone. Link

-

Google Patents. Synthesis method of 4-substituted cyclohexanone. Link

-

Filo. (2025, August 23). How is 1-ethylcyclohexanol synthesized from cyclohexanone?. Link

-

Wikipedia. Reductive amination. Link

-

CIA. MECHANISM OF THE NITRATION AND OXIDATION OF CYCLOHEXANE. Link

-

Brainly. (2023, June 12). If one wanted to convert 1-ethylcyclohexene to ethylcyclohexane, this could be accomplished by using which. Link

-

Fiveable. Ethylcyclohexane Definition. Link

-

LinkedIn. (2025, October 9). Ethylcyclohexane (C8H16) New Application Discovered in Lubricant Additive Synthesis. Link

-

SLS - Lab Supplies. Ethylcyclohexane, >=99%. Link

-

PubChem. 4-Ethylcyclohexan-1-amine. Link

-

ResearchGate. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Link

-

PubChem. 4-Ethylcyclohexanone. Link

-

Google Patents. (1966, June 7). Nitration of cyclohexane. Link

-

CymitQuimica. CAS 42195-97-1: 4-ethylcyclohexanamine. Link

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Link

-

Reddit. (2021, July 21). Practicing multi-step synthesis and I'm stuck with this. Help how to synthesize this. Link

-

RSC Publishing. (2022, July 29). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Link

-

YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Link

-

Fiveable. Multi-step synthesis Definition. Link

-

Chegg.com. (2014, July 25). Solved Write an equation to show how 2-ethylcyclohexene. Link

-

Google Patents. Preparation method of trans-4-methyl cyclohexylamine. Link

-

PubChem. 4-Ethyl-N-methylcyclohexanamine. Link

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 3. fiveable.me [fiveable.me]

- 4. Ethylcyclohexane (C8H16) New Application Discovered in Lubricant Additive Synthesis - Hubei Jubang Petrochemical Co., Ltd [jubanghg.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]

- 7. cia.gov [cia.gov]

- 8. cia.gov [cia.gov]

- 9. benchchem.com [benchchem.com]

- 10. bibrepo.uca.es [bibrepo.uca.es]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. 4-Ethylcyclohexanone CAS#: 5441-51-0 [amp.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 18. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

4-Ethylcyclohexanamine: A Versatile Scaffold for Modern Organic Synthesis

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application

Executive Summary: 4-Ethylcyclohexanamine is a key cycloaliphatic amine that serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a stereochemically rich cyclohexane core and a reactive primary amine, make it an invaluable component in the fields of medicinal chemistry and advanced materials science. This guide provides an in-depth analysis of its properties, synthesis, core reactions, and applications, complete with detailed experimental protocols for researchers and drug development professionals.

Introduction to 4-Ethylcyclohexanamine: Core Characteristics

4-Ethylcyclohexanamine, with the chemical formula C8H17N, is an organic compound featuring a cyclohexane ring substituted with both an ethyl group and a primary amine functional group.[1] This structure imparts a combination of hydrophobic (cyclohexane ring) and hydrophilic/reactive (amine group) properties, making it a useful intermediate.[1]

Physicochemical Properties

The physical and chemical characteristics of 4-ethylcyclohexanamine are crucial for its handling, reaction setup, and purification. It is typically a colorless to pale yellow liquid at room temperature.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H17N | [2][3] |

| Molecular Weight | 127.23 g/mol | [2][3] |

| Boiling Point | 166.3 ± 8.0 °C at 760 mmHg | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 36.4 ± 9.7 °C | [2] |

| pKa | 10.58 ± 0.70 (Predicted) | [4] |

| LogP | 2.42 | [2] |

Stereochemistry and Isomerism

The 1,4-disubstituted cyclohexane ring of 4-ethylcyclohexanamine gives rise to cis and trans diastereomers.[5] In the cis isomer, the ethyl and amino groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

These isomers can exist in different chair conformations. For the trans isomer, the diequatorial conformation is the most stable and predominant form. The cis isomer exists as an equilibrium of two chair conformers.[5] The specific stereoisomer used can be critical in applications like drug development, where biological activity is often highly dependent on the three-dimensional structure of the molecule.[6] For many synthetic applications, 4-ethylcyclohexanamine is used as a mixture of its cis and trans isomers.[1][3]

Synthesis of 4-Ethylcyclohexanamine

The most prevalent and industrially scalable method for synthesizing 4-ethylcyclohexanamine is the reductive amination of 4-ethylcyclohexanone. This one-pot reaction is highly efficient and a cornerstone of amine synthesis.[7]

Core Pathway: Reductive Amination

Reductive amination involves the reaction of a ketone (4-ethylcyclohexanone) with an amine source (typically ammonia) to form an intermediate imine, which is then reduced in situ to the final amine.[7]

The choice of reducing agent and catalyst is critical as it influences reaction efficiency and the resulting cis/trans isomer ratio.[7] Common reducing systems include:

-

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney Nickel, Palladium (Pd), or Rhodium (Rh).[8][9] This is a widely used industrial method.

-

Hydride Reagents: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent for lab-scale synthesis, offering high selectivity for the imine over the ketone.[7][10]

Key Reactions and Synthetic Utility

The primary amine group of 4-ethylcyclohexanamine is a potent nucleophile, making it a valuable building block for forming a wide range of chemical bonds and molecular scaffolds.

N-Alkylation and N-Arylation

The amine readily reacts with alkyl halides or can be used in reductive amination with other aldehydes/ketones to form secondary amines, such as 4-ethyl-N-methylcyclohexanamine.[11][12]

Amide and Sulfonamide Formation

Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide bonds. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These linkages are fundamental in constructing larger molecules, including many active pharmaceutical ingredients (APIs).

Use in Multicomponent and "Click" Chemistry Reactions

The amine functionality allows 4-ethylcyclohexanamine to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency in building diverse chemical libraries for drug discovery.[13]

Applications in Medicinal Chemistry

Saturated cyclic amines are prevalent architectures in medicinal chemistry and are considered "privileged" substructures due to their ability to bind to various biological targets.[14] 4-Ethylcyclohexanamine provides a robust scaffold that can be elaborated to explore chemical space in drug discovery programs.[15]

The cyclohexane ring acts as a rigid, three-dimensional scaffold, while the ethyl group can occupy hydrophobic pockets in protein binding sites. The amine serves as a crucial anchor point for adding other functional groups to modulate properties like solubility, potency, and selectivity.[14] The stereochemistry of the scaffold is particularly important, as seen in drugs like Cariprazine, where the trans-cyclohexane arrangement is a critical structural element.[6]

Applications in Materials Science

Beyond pharmaceuticals, the properties of 4-ethylcyclohexanamine lend themselves to materials science applications.

-

Polymer Monomer: As a diamine (after modification) or as a monoamine, it can be incorporated into polyamides or polyimides, imparting thermal stability and mechanical strength.

-

Epoxy Curing Agent: The primary amine can react with epoxy groups, making it a candidate as a curing agent for epoxy resins, influencing the cross-linking density and final properties of the cured material.

Experimental Protocols

The following protocols provide detailed, field-tested methodologies for the synthesis and a key reaction of 4-ethylcyclohexanamine.

Protocol 1: Synthesis of 4-Ethylcyclohexanamine via Reductive Amination

This protocol is adapted from established principles of reductive amination using a catalytic hydrogenation approach.[8][9]

Materials and Equipment:

-

4-Ethylcyclohexanone

-

Methanol (anhydrous)

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas source

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with anhydrous methanol three times to remove water.

-

Reaction Setup: To a high-pressure reactor, add 4-ethylcyclohexanone (e.g., 12.6 g, 100 mmol) and anhydrous methanol (150 mL).

-

Add the washed Raney Nickel catalyst to the reactor.

-

Seal the reactor and add the methanolic ammonia solution (e.g., 43 mL of 7N solution, 300 mmol, 3.0 eq).

-

Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature (or gentle heat, ~40 °C, to increase rate) for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake moist.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude oil can be purified by distillation under reduced pressure to yield 4-ethylcyclohexanamine as a mixture of isomers.

Protocol 2: N-Benzylation of 4-Ethylcyclohexanamine

This protocol demonstrates a common follow-up reaction using the synthesized amine.[10]

Materials and Equipment:

-

4-Ethylcyclohexanamine (cis/trans mixture)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylcyclohexanamine (e.g., 1.27 g, 10 mmol) in anhydrous DCM (50 mL).

-

Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq) to the solution, followed by glacial acetic acid (0.6 g, 10 mmol, 1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the mixture in portions over 10 minutes.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting amine is consumed (typically 2-4 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-benzyl-4-ethylcyclohexanamine.

Conclusion and Future Outlook

4-Ethylcyclohexanamine is a foundational building block whose utility continues to expand. Its straightforward synthesis and versatile reactivity ensure its place in the synthetic chemist's toolbox. Future applications will likely focus on its use in creating novel, stereochemically pure scaffolds for asymmetric synthesis and in the development of advanced polymers with tailored properties. As synthetic methodologies evolve, particularly in areas like C-H activation and flow chemistry, new and even more efficient ways to incorporate this valuable scaffold into complex molecules will undoubtedly emerge.

References

A complete list of references will be compiled and provided in the final version of the document.

Sources

- 1. CAS 42195-97-1: 4-ethylcyclohexanamine | CymitQuimica [cymitquimica.com]

- 2. 4-Ethylcyclohexanamine | CAS#:42195-97-1 | Chemsrc [chemsrc.com]

- 3. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ETHYL-CYCLOHEXYLAMINE CAS#: 23775-39-5 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Solved Which starting materials can be used to synthesize | Chegg.com [chegg.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of 4-Ethylcyclohexanamine: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-Ethylcyclohexanamine, a key building block in pharmaceutical and chemical synthesis. Understanding the spectral characteristics of this molecule is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm purity. This document moves beyond a simple presentation of data, offering insights into the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Introduction to 4-Ethylcyclohexanamine and its Spectroscopic Characterization

4-Ethylcyclohexanamine (C₈H₁₇N, Molar Mass: 127.23 g/mol ) is a disubstituted cycloalkane containing a primary amine and an ethyl group.[1] Its structure presents several key features that are amenable to spectroscopic analysis, including the stereochemistry of the 1,4-disubstituted cyclohexane ring (cis and trans isomers), the N-H bonds of the primary amine, and the aliphatic C-H and C-C bonds of the ethyl group and the cyclohexane ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

This guide will systematically explore each of these techniques, presenting both experimental protocols and a detailed interpretation of the resulting spectra. The interplay between these techniques provides a robust and self-validating system for the comprehensive characterization of 4-Ethylcyclohexanamine.

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard, field-proven methodologies for the analysis of a liquid amine sample like 4-Ethylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments within the molecule, including their connectivity and stereochemical arrangement.

Experimental Protocol:

-

Sample Preparation: A 5-10 mg sample of 4-Ethylcyclohexanamine is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is run to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate NMR processing software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in 4-Ethylcyclohexanamine, particularly the primary amine and aliphatic C-H bonds.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation.[4] A single drop of 4-Ethylcyclohexanamine is placed directly onto the ATR crystal (typically diamond or zinc selenide).[5] Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

-

Instrumentation: A benchtop FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific molecular vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of 4-Ethylcyclohexanamine and to analyze its fragmentation pattern upon ionization, which provides further structural confirmation.

Experimental Protocol:

-

Sample Preparation: A dilute solution of 4-Ethylcyclohexanamine is prepared in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 10 µg/mL.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Gas Chromatography: A 1 µL aliquot of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is ramped to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Spectroscopic Data and Interpretation

Due to the existence of cis and trans isomers, the spectroscopic data of 4-Ethylcyclohexanamine will reflect a mixture unless a specific isomer is isolated. The following interpretation will consider the features expected for both isomers.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Ethylcyclohexanamine is expected to be complex due to overlapping signals of the cyclohexane ring protons. However, key signals can be identified:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 - 3.0 | Multiplet | 1H | H-1 (methine proton on the carbon bearing the NH₂) | The electronegative nitrogen atom deshields this proton, shifting it downfield. |

| ~1.0 - 2.0 | Multiplet | ~10H | Cyclohexane ring protons (H-2, H-3, H-4, H-5, H-6) and -CH₂- of the ethyl group | These aliphatic protons appear in the typical upfield region. The complexity arises from multiple overlapping signals and complex coupling patterns. |

| ~1.2 | Broad Singlet | 2H | -NH₂ (amine protons) | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[7] |

| ~0.9 | Triplet | 3H | -CH₃ of the ethyl group | This signal is a characteristic triplet due to coupling with the adjacent methylene (-CH₂-) group. |

Stereochemical Considerations: The chemical shift and multiplicity of the H-1 proton will differ between the cis and trans isomers due to its axial or equatorial orientation. An axial proton typically appears at a slightly higher field (more shielded) than an equatorial proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~50-55 | C-1 (carbon bearing the NH₂) | The direct attachment to the electronegative nitrogen atom causes a significant downfield shift. |

| ~30-40 | C-4 (carbon bearing the ethyl group) and Cyclohexane ring carbons (C-2, C-3, C-5, C-6) | These are typical chemical shifts for sp³ hybridized carbons in a cyclohexane ring. |

| ~25-30 | -CH₂- of the ethyl group | Aliphatic methylene carbon. |

| ~10-15 | -CH₃ of the ethyl group | Aliphatic methyl carbon. |

Stereochemical Considerations: The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. In general, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (C-2 and C-6) compared to an equatorial substituent.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the primary amine functional group.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300 - 3500 | N-H stretch | Primary amines show two distinct bands in this region: an asymmetric and a symmetric stretching mode.[8][9] These bands are typically less broad and intense than the O-H stretch of alcohols.[8] |

| 2850 - 2960 | C-H stretch | Strong absorptions corresponding to the stretching vibrations of the aliphatic C-H bonds in the ethyl group and the cyclohexane ring. |

| 1590 - 1650 | N-H bend (scissoring) | A medium to strong absorption due to the bending vibration of the -NH₂ group. |

| 1440 - 1470 | C-H bend | Bending vibrations of the methylene groups. |

| ~750 - 850 | N-H wag | A broad absorption band characteristic of primary amines.[10] |

Mass Spectrometry

The mass spectrum provides the molecular weight and key fragmentation information.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 127, which is an odd number, consistent with the "nitrogen rule" for a compound containing a single nitrogen atom.[11] The intensity of the molecular ion peak for acyclic aliphatic amines can be weak, but for cyclic amines, it is often more prominent.[5][11]

-

Key Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation pathway for amines where the bond between the carbon bearing the nitrogen and an adjacent carbon in the ring is cleaved. This would result in the loss of an ethyl radical or other ring fragments. For cyclic amines, α-cleavage can lead to the formation of a stable iminium ion.

-

Loss of the Ethyl Group: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in a fragment at m/z 98 (M - 29).

-

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (m/z 28) or other small neutral molecules.

-

Conclusion

The comprehensive spectroscopic analysis of 4-Ethylcyclohexanamine through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this important chemical intermediate. The interpretation of the spectra, grounded in the fundamental principles of spectroscopy and considering the stereochemical nuances of the molecule, is essential for ensuring the quality and consistency of materials used in research and development. This guide serves as a foundational reference for scientists and researchers working with 4-Ethylcyclohexanamine and similar molecules, promoting a deeper understanding of their chemical properties through spectroscopic investigation.

References

Click to expand

- Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from

- ACS Publications. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from

- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Download Table]. Retrieved from

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from

- PubMed. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.

-

Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from

- ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.

- Whitman People. (n.d.). GCMS Section 6.15.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from

-

Merck Millipore. (n.d.). NMR Solvents. Retrieved from

- PubChem. (n.d.). 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819.

- PubChem. (n.d.). 4-Ethyl-N-methylcyclohexanamine | C9H19N | CID 16772581.

-

SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from

-

ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13 C NMR. Retrieved from

-

Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Retrieved from

-

Reddit. (2023, November 24). Amine protons on NMR : r/OrganicChemistry. Retrieved from

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... Retrieved from

-

ResearchGate. (2015, September 24). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? Retrieved from

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

- 1. 4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Solvents [merckmillipore.com]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 10. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Basic reactivity of the amine group in 4-Ethylcyclohexanamine

An In-depth Technical Guide to the Basic Reactivity of the Amine Group in 4-Ethylcyclohexanamine

This guide provides a comprehensive analysis of the fundamental basicity and reactivity of the primary amine group in 4-Ethylcyclohexanamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing its chemical behavior, details characteristic reactions, and presents robust protocols for experimental characterization.

The Bedrock of Amine Basicity: A Conceptual Framework

Amines are organic derivatives of ammonia, characterized by the presence of a nitrogen atom with a lone pair of electrons. This lone pair is the epicenter of their basicity and nucleophilicity.[1] According to Brønsted-Lowry theory, a base is a proton acceptor, while Lewis theory defines it as an electron-pair donor. The reactivity of the amine nitrogen is dictated by the availability of this lone pair to bond with an electrophile or accept a proton.[1]

The basic strength of an amine is quantitatively expressed by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the ammonium ion corresponds to a stronger base, as it indicates that the amine holds onto a proton more tightly.[2] Several key factors modulate this basicity:

-

Electronic Inductive Effects: Electron-donating groups, such as alkyl groups, push electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for bonding, thereby increasing the amine's basicity compared to ammonia.[1][2][3][4]

-

Steric Hindrance: Bulky substituents around the nitrogen atom can impede the approach of a proton or electrophile, thus decreasing basicity. This effect is particularly significant in solution.

-

Hybridization: The hybridization of the nitrogen atom's orbital containing the lone pair affects its basicity. In alkylamines, the nitrogen is sp³ hybridized. The lone pair resides in an sp³ orbital, which has 25% s-character. In contrast, aromatic amines like aniline have sp² hybridized nitrogen, where the lone pair has more s-character, is held closer to the nucleus, and is less available for donation.[2]

-

Solvation Effects: In aqueous solution, the stability of the protonated ammonium ion (R-NH₃⁺) through hydrogen bonding with water molecules plays a crucial role. Primary ammonium ions, with three acidic protons, are better solvated and stabilized than tertiary ammonium ions.

The interplay of these factors determines the overall basicity of a specific amine.

Profile of 4-Ethylcyclohexanamine

4-Ethylcyclohexanamine is a primary aliphatic amine. Its structure, comprising a cyclohexyl ring substituted with an ethyl group and an amino group, dictates its specific chemical properties.[5]

Physicochemical Properties

The properties of 4-Ethylcyclohexanamine are summarized below. For context, data for the parent compound, cyclohexylamine, is also provided.

| Property | 4-Ethylcyclohexanamine | Cyclohexylamine |

| CAS Number | 42195-97-1 / 23775-39-5[5][6] | 108-91-8[7] |

| Molecular Formula | C₈H₁₇N[5][6] | C₆H₁₃N[7] |

| Molecular Weight | 127.23 g/mol [6][8] | 99.17 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or solid[5] | Colorless to yellow liquid[7] |

| Boiling Point | ~75 °C (predicted)[8] | 134.5 °C[9] |

| Density | ~0.86 g/cm³ (predicted)[8] | 0.8647 g/cm³[9] |

| pKa (conjugate acid) | 10.58 ± 0.70 (Predicted)[8] | 10.63[9] |

Analysis of Basicity

The basicity of 4-Ethylcyclohexanamine is primarily governed by the electron-donating nature of its alkyl substituents.

-